molecular formula C14H21N3S B14350447 N-(Diethylcarbamothioyl)-N'-ethylbenzenecarboximidamide CAS No. 90473-92-0

N-(Diethylcarbamothioyl)-N'-ethylbenzenecarboximidamide

Cat. No.: B14350447
CAS No.: 90473-92-0
M. Wt: 263.40 g/mol
InChI Key: VSKAFSDTWNSPRV-UHFFFAOYSA-N
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Description

N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide is a chemical compound that belongs to the class of thioureas. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and industry. The compound’s structure consists of a benzene ring substituted with an ethyl group and a diethylcarbamothioyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide typically involves the reaction of N-ethylbenzenecarboximidamide with diethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide involves its interaction with specific molecular targets. In biological systems, the compound may act as an ionophore, facilitating the transport of ions across cell membranes. This activity is mediated through its ability to form stable complexes with metal ions, which can then be transported across the membrane. The compound’s interaction with molecular targets can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Diethylcarbamothioyl)-N’-ethylbenzenecarboximidamide is unique due to its specific structural features, including the presence of both the diethylcarbamothioyl group and the ethyl group on the benzene ring

Properties

CAS No.

90473-92-0

Molecular Formula

C14H21N3S

Molecular Weight

263.40 g/mol

IUPAC Name

1,1-diethyl-3-(N-ethyl-C-phenylcarbonimidoyl)thiourea

InChI

InChI=1S/C14H21N3S/c1-4-15-13(12-10-8-7-9-11-12)16-14(18)17(5-2)6-3/h7-11H,4-6H2,1-3H3,(H,15,16,18)

InChI Key

VSKAFSDTWNSPRV-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C1=CC=CC=C1)NC(=S)N(CC)CC

Origin of Product

United States

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